One primary application of Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride lies in its use as a precursor for the synthesis of other organic compounds. Its anhydride functionality allows it to participate in various condensation reactions, leading to the formation of complex molecules. For instance, research has shown its potential in synthesizing ladanoid-type compounds, which exhibit diverse biological activities [1].
[1] Sigma-Aldrich. (n.d.). Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. Retrieved March 4, 2024, from
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is a bicyclic compound characterized by its unique structure and properties. Its molecular formula is C10H10O3, and it has a molar mass of approximately 178.18 g/mol. This compound appears as a solid, typically white to almost white in color, and has a melting point around 148 °C and a boiling point of approximately 340.9 °C . It is known for being moisture-sensitive and should be stored under inert gas conditions, such as nitrogen or argon, at low temperatures (2–8 °C) to maintain stability .
Several methods have been developed for synthesizing bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride:
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride finds applications in various fields:
Interaction studies involving bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride primarily focus on its reactivity with nucleophiles and electrophiles in synthetic chemistry. The compound's ability to form stable adducts with various reagents makes it valuable for developing new materials and compounds.
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride shares structural similarities with several other bicyclic compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | C9H8O3 | Smaller ring size; different reactivity profile |
Bicyclo[3.3.0]octane-1,4-dicarboxylic anhydride | C10H10O4 | Larger ring system; different steric hindrance |
Bicyclo[1.1.0]butane-1,4-dicarboxylic anhydride | C8H8O4 | Smaller structure; different physical properties |
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is unique due to its specific molecular arrangement that allows for distinct chemical reactivity compared to these similar compounds.
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride possesses a complex three-dimensional structure characterized by a bicyclic framework containing an alkene functionality and a cyclic anhydride group. The compound is officially registered under Chemical Abstracts Service number 6708-37-8 and carries the International Union of Pure and Applied Chemistry name 4-oxatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione. The molecular structure consists of ten carbon atoms, ten hydrogen atoms, and three oxygen atoms arranged in a rigid bicyclic system that incorporates both saturated and unsaturated components.
The structural complexity of this compound arises from its bicyclo[2.2.2]octane framework, which creates a cage-like structure with the double bond positioned at the 5-6 carbon positions. The two carboxylic acid groups have condensed to form a cyclic anhydride functionality, creating a five-membered ring containing two carbonyl groups and an oxygen bridge. This structural arrangement provides the compound with unique chemical reactivity patterns, particularly in ring-opening reactions and cycloaddition processes.
The simplified molecular input line entry system representation of the compound is recorded as C1(=O)C2C(C3CCC2C=C3)C(=O)O1, which clearly illustrates the connectivity between the bicyclic framework and the anhydride functional group. The three-dimensional arrangement of atoms creates specific stereochemical considerations, with the anhydride functionality positioned in a manner that influences both the physical properties and chemical reactivity of the molecule.
The physical properties of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride reflect its molecular structure and intermolecular interactions. The compound appears as white to almost white powder or crystalline material at room temperature, with a solid physical state at twenty degrees Celsius. The melting point of the compound has been consistently reported across multiple sources, ranging from 146.0 to 150.0 degrees Celsius, with some sources specifically citing 148 degrees Celsius as the melting point.
The compound demonstrates specific solubility characteristics, being soluble in acetone while showing moisture sensitivity that requires careful storage conditions. The recommended storage temperature is room temperature in a cool and dark place, preferably below fifteen degrees Celsius, and the compound should be stored under inert gas atmosphere to prevent degradation. The moisture sensitivity of the compound is attributed to the reactive anhydride functionality, which can undergo hydrolysis in the presence of water.
The synthesis of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride involves sophisticated organic chemistry methodologies that capitalize on Diels-Alder cycloaddition reactions and subsequent functional group transformations. Research literature indicates that compounds containing the bicyclo[2.2.2]octene framework can be synthesized through reactions involving methoxy-substituted cyclohexadienes with maleic anhydride, followed by hydrolysis and anhydride formation processes. These synthetic pathways demonstrate the versatility of the bicyclic framework in accommodating various functional group modifications while maintaining structural integrity.
The formation of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride derivatives has been documented through reactions of 2-methoxy-1-methyl-1,3-cyclohexadiene and related compounds with maleic anhydride under thermal conditions. These reactions proceed through Diels-Alder mechanisms to produce methoxy-substituted bicyclo[2.2.2]octene dicarboxylic acid anhydrides, which can be further processed to yield the target compound. The synthetic methodology involves careful control of reaction conditions, including temperature and reaction time, to ensure high yields and purity of the final product.
Advanced synthetic approaches have also been developed for incorporating bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride into polymer systems through terpolymerization reactions. Research has demonstrated the successful use of related bicyclic anhydrides as multifunctional monomers in carbon dioxide and propylene oxide copolymerization systems. These synthetic strategies showcase the compound's utility as a cross-linking agent, where the anhydride functionality can react with polymer chains to create three-dimensional network structures.
The synthesis and handling of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride require specialized techniques due to its moisture sensitivity and reactive nature. Commercial production involves rigorous purification processes to achieve the high purity levels required for research and industrial applications, with gas chromatography and methanolysis methods used for purity determination. The compound is typically produced in relatively small quantities due to its specialized applications and the complexity of its synthesis.
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride serves as a versatile intermediate in advanced organic synthesis and materials science research. The compound's unique structural features, combining a rigid bicyclic framework with reactive anhydride functionality, make it particularly valuable for creating complex molecular architectures and polymer networks. Research applications span multiple fields, including polymer chemistry, organic synthesis, and materials engineering, where the compound's specific reactivity patterns enable the development of novel materials with enhanced properties.
In polymer chemistry research, bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride and related compounds function as effective cross-linking agents for creating three-dimensional polymer networks. Studies have demonstrated the successful incorporation of bicyclic anhydrides into polypropylene carbonate systems through terpolymerization with carbon dioxide and propylene oxide. These cross-linking reactions significantly improve the thermal, mechanical, and dimensional properties of the resulting polymer materials, with thermal decomposition temperatures exceeding 260 degrees Celsius and enhanced mechanical strength reaching approximately 40 megapascals.
The compound's applications extend to organic synthesis research, where it serves as a building block for constructing complex polycyclic structures. Research has shown that bicyclo[2.2.2]octene dicarboxylic anhydrides can undergo various transformations, including oxidative decarboxylation reactions with lead tetraacetate and reactions with organometallic complexes such as bis(triphenylphosphino)nickel dicarbonyl. These reactions provide access to bicyclo[2.2.2]oct-5-en-2-ones and other valuable synthetic intermediates that are difficult to obtain through alternative synthetic routes.
The research value of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is further enhanced by its role in developing advanced materials with specific performance characteristics. The compound's ability to participate in ring-opening reactions and cross-linking processes makes it suitable for creating specialized polymer networks with controlled properties. These applications include the development of high-performance materials for aerospace, automotive, and electronics industries, where enhanced thermal stability and mechanical properties are critical requirements.
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